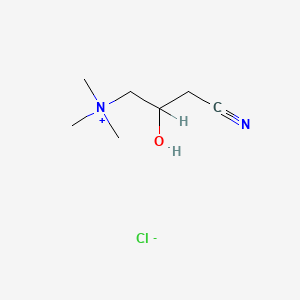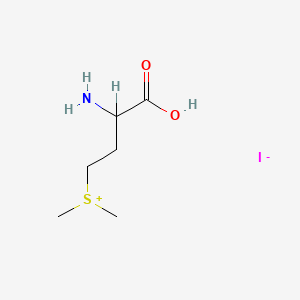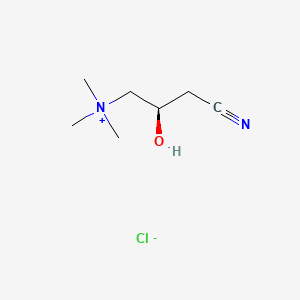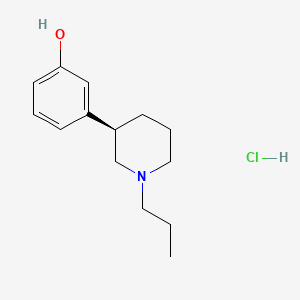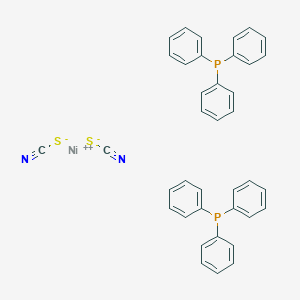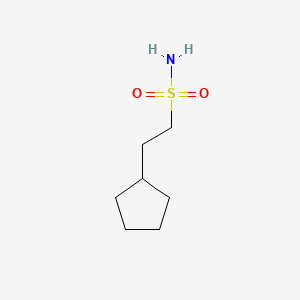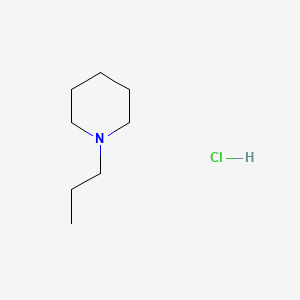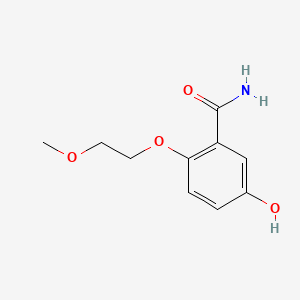
1,2-dimethoxy-4-(2-nitroethenyl)benzene
Vue d'ensemble
Description
1,2-Dimethoxy-4-(2-nitroethenyl)benzene is an organic compound with the chemical formula C10H11NO4This compound is characterized by its yellow crystalline or powder form and has a strong fragrance . It is primarily used as a reagent in organic synthesis .
Méthodes De Préparation
1,2-Dimethoxy-4-(2-nitroethenyl)benzene can be synthesized through a nitroylation reaction. This involves adding nitric acid and a nitro ion source in an appropriate solvent to react with 3,4-dimethoxystyrene . The reaction conditions typically require careful control of temperature and pH to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
1,2-Dimethoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1,2-dimethoxy-4-(2-aminoethenyl)benzene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-Dimethoxy-4-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, which are essential for its reactivity and applications in synthesis .
Comparaison Avec Des Composés Similaires
1,2-Dimethoxy-4-(2-nitroethenyl)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-4-nitrobenzene: This compound lacks the ethenyl group, making it less reactive in certain types of reactions.
1,4-Dimethoxy-2-(2-nitroethenyl)benzene: This compound has a different substitution pattern on the benzene ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
1,2-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3 |
Clé InChI |
SYJMYDMKPSZMSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
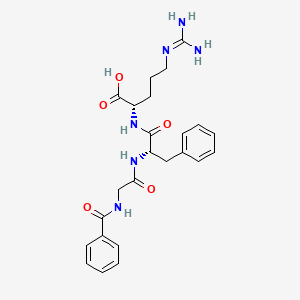
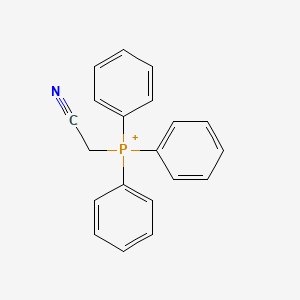
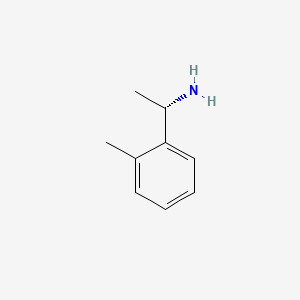

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)
